molecular formula C15H17NO6 B095888 Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester CAS No. 17394-77-3

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester

Cat. No.: B095888
CAS No.: 17394-77-3
M. Wt: 307.3 g/mol
InChI Key: XQBHPGINZRUJMP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

diethyl 2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-3-19-14(17)11(15(18)20-4-2)8-16-10-5-6-12-13(7-10)22-9-21-12/h5-8,16H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHPGINZRUJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066194
Record name Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester
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Molecular Weight

307.30 g/mol
Source PubChem
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CAS No.

17394-77-3
Record name 1,3-Diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]propanedioate
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Record name Propanedioic acid, 2-((1,3-benzodioxol-5-ylamino)methylene)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2-[(1,3-benzodioxol-5-ylamino)methylene]-, 1,3-diethyl ester
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Record name Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester
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Record name Diethyl [[3,4-(methylenedioxy)anilino]methylene]malonate
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Record name diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]malonate
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Preparation Methods

Reaction Mechanism

The base-catalyzed condensation proceeds via deprotonation of diethyl malonate’s α-hydrogen, forming a resonance-stabilized enolate. This enolate attacks the electrophilic carbon of an in situ-generated imine from 1,3-benzodioxol-5-amine and a carbonyl source (e.g., formaldehyde), yielding the target compound.

Optimization Data

  • Solvent : Dimethyl sulfoxide (DMSO) enhances solubility of intermediates and stabilizes the transition state.

  • Base : Potassium tert-butoxide (KOtBu, 2.3 equiv) achieves >90% enolate formation efficiency.

  • Temperature : Room temperature (22°C) minimizes side reactions like over-condensation.

Table 1 : Yield Variation with Base and Solvent

BaseSolventYield (%)
KOtBuDMSO66
Cs₂CO₃DMSO45
Et₃NDMSO31

Data adapted from ACS Omega (2021).

Bromination-Nucleophilic Substitution Sequence

A two-step protocol involving bromination followed by nucleophilic substitution with 1,3-benzodioxol-5-amine has been reported for analogous malonate derivatives.

Step 1: Dibromination of α,β-Unsaturated Esters

Estragole or safrole analogs are treated with bromine (1.3 equiv) in dichloromethane at −78°C, forming a dibrominated intermediate.

Step 2: Amine Substitution

The crude dibromide reacts with 1,3-benzodioxol-5-amine (1.5 equiv) in DMSO with NaI (1.0 equiv) and KOtBu (2.3 equiv) at 22°C for 8 hours. This eliminates HBr, forming the enamine bond.

Equation :

Diethyl dibromomalonate+1,3-Benzodioxol-5-amineKOtBu, DMSOTarget Compound+2HBr\text{Diethyl dibromomalonate} + \text{1,3-Benzodioxol-5-amine} \xrightarrow{\text{KO}t\text{Bu, DMSO}} \text{Target Compound} + 2 \text{HBr}

Yield and Scalability

  • Isolated yields reach 50–70% after column chromatography.

  • NaI acts as a phase-transfer catalyst, improving amine nucleophilicity.

Michael Addition-Enamine Cyclization

A less conventional method involves Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds, followed by enamine formation with 1,3-benzodioxol-5-amine.

Reaction Conditions

  • Michael Donor : Diethyl malonate (1.5 equiv).

  • Acceptor : Acrolein or methyl vinyl ketone.

  • Catalyst : Tris(2-aminoethyl)-amine-based capsular assemblies enhance rate constants by stabilizing anionic intermediates.

Mechanistic Insights

The capsular catalyst accelerates enolate formation, enabling efficient 1,4-addition. Subsequent condensation with the amine forms the enamine via dehydration.

Table 2 : Catalyst Performance in Michael Addition

CatalystReaction TimeYield (%)
Capsular Assembly2 h85
Monomeric Urea24 h60

Data from ACS Omega (2018).

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling to avoid volatile solvents.

Procedure

  • Diethyl malonate, 1,3-benzodioxol-5-amine, and p-TsOH (10 mol%) are milled at 30 Hz for 2 hours.

  • Water removal via molecular sieves shifts equilibrium toward product.

Advantages

  • Yield : 75–80% without chromatography.

  • Sustainability : Eliminates DMSO and halogenated solvents.

Troubleshooting and Side Reactions

Common Pitfalls

  • Over-bromination : Excess Br₂ leads to tetra-substituted byproducts; strict temperature control (−78°C) is critical.

  • Imine Hydrolysis : Moisture degrades intermediates; reactions require anhydrous conditions.

Byproduct Mitigation

  • Double Addition : Sterically hindered amines (e.g., DBU) reduce undesired bis-adducts.

  • Oxidation : N₂ atmosphere prevents amine oxidation to nitro derivatives .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester can be effectively analyzed using reverse phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .

2. Spectroscopic Analysis
The compound has been characterized using various spectroscopic techniques including Mass Spectrometry (MS), which provides insights into its molecular structure and stability. A mass spectrum analysis indicated the retention time and fragmentation patterns relevant for identifying the compound in complex mixtures .

Pharmacological Applications

1. Drug Development
Propanedioic acid derivatives have been investigated for their potential therapeutic effects. For instance, studies have shown that compounds related to propanedioic acid exhibit antimicrobial and antioxidant activities. These properties make them candidates for development in pharmaceuticals aimed at treating infections or oxidative stress-related conditions .

2. Toxicological Studies
Toxicological assessments have indicated that propanedioic acid derivatives are generally safe at specified dosages. For example, the NOAEL (No Observed Adverse Effect Level) was determined to be 1000 mg/kg/day in repeated dose toxicity studies involving rats . Such findings are crucial for evaluating the safety of these compounds in drug formulations.

Environmental Applications

1. Environmental Safety Assessments
Propanedioic acid derivatives have been evaluated under environmental safety standards. Studies show that they do not exhibit persistent bioaccumulative toxicity (PBT) characteristics, which is essential for regulatory compliance in chemical manufacturing and usage . Risk quotients based on current usage volumes indicate a low environmental risk profile.

Case Studies

Study Objective Findings
Hall et al., 2012Toxicological evaluation of diethyl malonate (a related compound)NOAEL established at 1000 mg/kg/day; no significant adverse effects observed
RIFM StudiesSensitization potential assessmentDiethyl malonate did not induce sensitization reactions in human tests at concentrations up to 20%
OECD StudyEnvironmental risk assessmentCompound classified as non-PBT with low risk quotients

Mechanism of Action

The mechanism of action of propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester involves its interaction with various molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester
  • CAS Number : 17394-77-3
  • Molecular Formula: C₁₅H₁₇NO₆
  • Molecular Weight : 307.3 g/mol (calculated)
  • Structure: Features a 1,3-benzodioxol (piperonyl) group linked via an amino methylene (–NH–CH=) bridge to the propanedioic acid diethyl ester backbone .

Key Characteristics :

  • The amino methylene group may enhance reactivity in nucleophilic or condensation reactions due to electron-withdrawing effects .

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Compound CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key References
Target Compound 17394-77-3 1,3-Benzodioxol-5-ylamino methylene C₁₅H₁₇NO₆ 307.3 N/A N/A
Diethyl (1,3-benzodioxol-5-ylmethyl)propanedioate 22180-30-9 1,3-Benzodioxol-5-ylmethyl C₁₅H₁₈O₆ 294.3 1.227 382.7
Diethyl (phenylmethylene)malonate 5292-53-5 Phenyl C₁₄H₁₆O₄ 248.27 N/A N/A
Diethyl (4-methylbenzylidene)malonate 14111-33-2 4-Methylphenyl C₁₅H₁₈O₄ 262.3 N/A N/A
Diethyl 2-[(2-methoxyphenyl)methylene]propanedioate 6768-22-5 2-Methoxyphenyl C₁₅H₁₈O₅ 278.3 1.141 (predicted) 207–209 (11 Torr)
Diethyl methylenemalonate 3377-20-6 Methylene (no aromatic group) C₈H₁₂O₄ 172.18 N/A N/A

Structural Insights :

  • Aromatic Substituents: The target compound’s 1,3-benzodioxol group may enhance bioavailability compared to simple phenyl () or methylphenyl () derivatives.
  • Amino Methylene vs. Alkyl Chains: The –NH–CH= group in the target compound introduces hydrogen-bonding capability, unlike the methylene (–CH₂–) in or alkylidene groups in .

Environmental and Toxicological Profiles

  • Volatility : The target compound’s larger aromatic substituent likely reduces volatility compared to simpler esters like diethyl methylenemalonate (), aligning with vaping emission studies where smaller esters (e.g., diethyl propanedioate) were detected in aerosols .

Biological Activity

Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester (commonly referred to as diethyl 3-(1,3-benzodioxol-5-ylamino)propanedioate) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₇N₁O₆
  • CAS Number : 86562-36-1
  • Molecular Weight : 305.30 g/mol

Structure Representation

Chemical Structure

Pharmacological Properties

Research indicates that propanedioic acid derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to diethyl 3-(1,3-benzodioxol-5-ylamino)propanedioate possess antibacterial properties. For instance, a study involving secondary metabolites from Penicillium expansum highlighted the antibacterial activity of related compounds .
  • Toxicity Profile : Toxicological assessments reveal that diethyl malonate (a related compound) has an LD50 greater than 2000 mg/kg in acute oral toxicity studies, suggesting a relatively low toxicity profile . The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 1000 mg/kg/day, indicating safety at this dosage level .

Genotoxicity and Reproductive Toxicity

The genotoxic potential of propanedioic acid derivatives appears minimal. Studies indicate that these compounds are not expected to be genotoxic based on structural analysis and human studies . In terms of reproductive toxicity, the NOAEL for diethyl malonate was also found to be high (1000 mg/kg/day), indicating no significant reproductive risks at this level .

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy of propanedioic acid derivatives.
    • Methodology : Utilized agar diffusion methods against various bacterial strains.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Toxicological Assessment :
    • Study Design : A repeated dose toxicity study in Wistar rats.
    • Findings : No adverse effects were observed in liver weights or clinical chemistry parameters among treated animals, although there was an increase in hepatocellular hypertrophy at higher doses .

Table of Biological Activities

Activity TypeResultReference
AntimicrobialEffective against S. aureus and E. coli
GenotoxicityNot genotoxic
Reproductive ToxicityNOAEL = 1000 mg/kg/day
Acute ToxicityLD50 > 2000 mg/kg

Q & A

Q. What synthetic routes are validated for preparing [(1,3-benzodioxol-5-ylamino)methylene]propanedioic acid diethyl ester, and what are their mechanistic considerations?

Answer: The compound is synthesized via Knoevenagel condensation, where diethyl malonate reacts with 1,3-benzodioxol-5-amine in the presence of a carbonyl-activating agent (e.g., acetic anhydride or catalytic piperidine). Key intermediates include the formation of a Schiff base via nucleophilic attack of the amine on the malonic ester’s carbonyl group . Critical Parameters:

  • Reaction temperature (typically 80–100°C) to ensure enolate formation.
  • Solvent selection (e.g., ethanol or toluene) to balance polarity and reflux efficiency.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted amines or ester byproducts.

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

Answer:

  • GC-MS: Retention time (~4.6–5.8 min) and fragmentation patterns (e.g., m/z peaks for diethyl ester groups at 101 and 129) correlate with malonic acid derivatives .

  • NMR: Key signals include:
    • ¹H NMR: δ 1.2–1.4 ppm (triplet, ester CH3), δ 4.2–4.4 ppm (quartet, ester CH2), δ 6.8–7.0 ppm (multiplet, benzodioxole aromatic protons).
    • ¹³C NMR: δ 170–175 ppm (ester carbonyls), δ 100–110 ppm (benzodioxole methylenedioxy carbon) .

Q. What functional groups in this compound are prone to hydrolysis, and how can stability be optimized in experimental conditions?

Answer:

  • Labile Groups: The methylenedioxy (benzodioxole) moiety and ester groups are susceptible to acidic/basic hydrolysis.
  • Stability Optimization:
    • Store under inert atmosphere (N2/Ar) at –20°C.
    • Use anhydrous solvents (e.g., THF, DMF) in reactions.
    • Avoid prolonged exposure to aqueous buffers (pH > 8 accelerates ester hydrolysis) .

Advanced Research Questions

Q. How do discrepancies arise in reported bioactivity data for this compound, and how can they be resolved?

Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) stem from:

  • Purity Variability: Impurities (e.g., unreacted diethyl malonate) can skew bioassays. Validate purity via HPLC (>95%) before testing .
  • Assay Conditions: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or solvent carriers (DMSO vs. ethanol) affect solubility and activity .
    Resolution Strategy:
  • Replicate assays with standardized protocols (e.g., CLSI guidelines).
  • Use LC-MS to confirm compound stability during bioassays .

Q. What computational models predict the compound’s reactivity in nucleophilic environments, and how do they align with experimental data?

Answer:

  • DFT Calculations: Predict electrophilic regions (e.g., α-carbon of the malonate ester) prone to nucleophilic attack. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
  • Validation: Compare with experimental alkylation rates (e.g., reaction with methyl iodide under basic conditions). Discrepancies often arise from solvent effects not modeled in simulations .

Q. How can degradation products of this compound be identified and quantified under oxidative stress?

Answer:

  • LC-HRMS: Detect degradation products (e.g., malonic acid, 1,3-benzodioxol-5-amine) via accurate mass (<2 ppm error) and fragmentation trees.
  • Stress Conditions: Expose to H2O2/UV light to simulate oxidation. Major products include quinone derivatives from benzodioxole ring opening .
    Table: Key Degradation Pathways
PathwayProductm/z (Observed)
Ester hydrolysisMalonic acid104.011
Benzodioxole cleavageCatechol derivatives110.037
Oxidative ring opening2-Hydroxy-1,4-benzoquinone124.016

Q. What strategies mitigate data irreproducibility in toxicity studies involving this compound?

Answer:

  • Animal Studies: Adhere to OECD guidelines (e.g., Test No. 423) for dose standardization and negative controls. Exclude studies with vehicle contamination (e.g., propylene glycol) .
  • In Vitro Alternatives: Use zebrafish embryos (FET assay) for high-throughput screening, reducing inter-lab variability .

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